Cas no 845866-83-3 (2-Chloro-1-(difluoromethyl)-4-fluorobenzene)

2-Chloro-1-(difluoromethyl)-4-fluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-1-(difluoromethyl)-4-fluorobenzene
- 2-CHLORO-1-DIFLUOROMETHYL-4-FLUOROBENZENE
- DTXSID10375610
- CS-0319364
- 845866-83-3
- MFCD06657966
- FS-4718
- AKOS005256033
- 2-Chloro-1-difluoromethyl-4-fluorobenzene stabilized over potassium carbonate
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- MDL: MFCD06657966
- Inchi: InChI=1S/C7H4ClF3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,7H
- InChI Key: PFBUYSAQGBJZMH-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1F)Cl)C(F)F
Computed Properties
- Exact Mass: 179.995
- Monoisotopic Mass: 179.995
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 0Ų
2-Chloro-1-(difluoromethyl)-4-fluorobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C196436-500mg |
2-Chloro-1-(difluoromethyl)-4-fluorobenzene |
845866-83-3 | 500mg |
$ 65.00 | 2022-04-01 | ||
eNovation Chemicals LLC | Y1261030-1g |
2-CHLORO-1-DIFLUOROMETHYL-4-FLUOROBENZENE |
845866-83-3 | 98% | 1g |
$195 | 2024-06-06 | |
Alichem | A013025892-1g |
2-Chloro-1-(difluoromethyl)-4-fluorobenzene |
845866-83-3 | 97% | 1g |
1,549.60 USD | 2021-06-22 | |
Fluorochem | 023882-1g |
2-Chloro-1-difluoromethyl-4-fluorobenzene |
845866-83-3 | 97% | 1g |
£20.00 | 2022-03-01 | |
Fluorochem | 023882-10g |
2-Chloro-1-difluoromethyl-4-fluorobenzene |
845866-83-3 | 97% | 10g |
£166.00 | 2022-03-01 | |
1PlusChem | 1P00G627-25g |
2-CHLORO-1-DIFLUOROMETHYL-4-FLUOROBENZENE |
845866-83-3 | 98% | 25g |
$842.00 | 2025-02-27 | |
eNovation Chemicals LLC | Y1261030-1g |
2-CHLORO-1-DIFLUOROMETHYL-4-FLUOROBENZENE |
845866-83-3 | 98% | 1g |
$115 | 2025-02-19 | |
eNovation Chemicals LLC | Y1261030-500mg |
2-CHLORO-1-DIFLUOROMETHYL-4-FLUOROBENZENE |
845866-83-3 | 98% | 500mg |
$100 | 2025-02-19 | |
Alichem | A013025892-500mg |
2-Chloro-1-(difluoromethyl)-4-fluorobenzene |
845866-83-3 | 97% | 500mg |
831.30 USD | 2021-06-22 | |
TRC | C196436-100mg |
2-Chloro-1-(difluoromethyl)-4-fluorobenzene |
845866-83-3 | 100mg |
$ 50.00 | 2022-04-01 |
2-Chloro-1-(difluoromethyl)-4-fluorobenzene Related Literature
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Sawanta S. Mali,Jyoti V. Patil,Chang Kook Hong J. Mater. Chem. A, 2019,7, 10246-10255
Additional information on 2-Chloro-1-(difluoromethyl)-4-fluorobenzene
2-Chloro-1-(difluoromethyl)-4-fluorobenzene: A Comprehensive Overview
The compound 2-Chloro-1-(difluoromethyl)-4-fluorobenzene, identified by the CAS number CAS No 845866-83-3, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a benzene ring substituted with chlorine, difluoromethyl, and fluorine groups. The presence of these substituents imparts distinctive chemical properties, making it a subject of interest in various research and industrial applications.
Recent studies have highlighted the potential of 2-Chloro-1-(difluoromethyl)-4-fluorobenzene in the development of advanced materials and pharmaceuticals. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, where its reactivity and stability play crucial roles. The compound's ability to undergo various substitution reactions has been extensively studied, providing insights into its versatility in chemical transformations.
The synthesis of CAS No 845866-83-3 involves a multi-step process that typically begins with the chlorination of a benzene derivative. The introduction of the difluoromethyl group is achieved through nucleophilic substitution reactions, followed by fluorination to complete the structure. These steps require precise control over reaction conditions to ensure high yield and purity.
In terms of physical properties, 2-Chloro-1-(difluoromethyl)-4-fluorobenzene exhibits a melting point of approximately 50°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The compound's stability under thermal and oxidative conditions has also been evaluated, showing minimal degradation under normal storage conditions.
The application of CAS No 845866-83-3 extends beyond traditional chemical synthesis. Recent advancements have explored its use in polymer chemistry, where it serves as a building block for constructing functional polymers with tailored properties. Its ability to form stable covalent bonds with other monomers has opened new avenues in material science.
In the pharmaceutical industry, 2-Chloro-1-(difluoromethyl)-4-fluorobenzene has been investigated as a potential lead compound for drug development. Its unique electronic structure allows for interactions with biological targets, making it a promising candidate for designing novel therapeutic agents. Preclinical studies have demonstrated its potential in modulating enzyme activity, although further research is required to establish its efficacy and safety profile.
The environmental impact of CAS No 845866-83-3 has also been a topic of interest. Studies on its biodegradation pathways reveal that it undergoes slow microbial degradation under aerobic conditions. This information is crucial for assessing its environmental fate and ensuring sustainable practices in its production and use.
In conclusion, 2-Chloro-1-(difluoromethyl)-4-fluorobenzene (CAS No 845866-83-3) stands out as a versatile compound with diverse applications across multiple disciplines. Its chemical properties, synthesis methods, and potential uses continue to be explored by researchers worldwide. As advancements in chemical technology unfold, this compound is expected to play an increasingly important role in shaping future innovations.
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